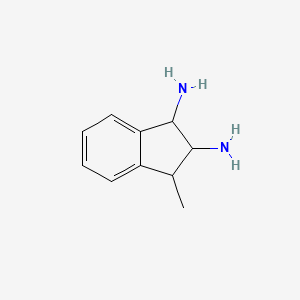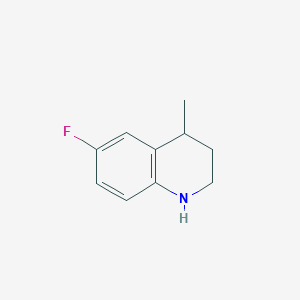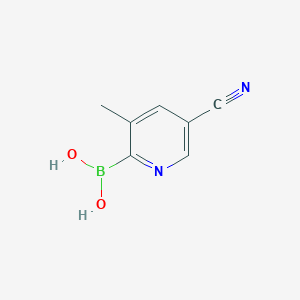
3-Methyl-2,3-dihydro-1H-indene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,3-dihydro-1H-indene-1,2-diamine is an organic compound with a bicyclic structure It is a derivative of indene, characterized by the presence of two amine groups at the 1 and 2 positions and a methyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine typically involves the reduction of corresponding nitro or imine derivatives. One common method is the catalytic hydrogenation of 3-Methyl-2,3-dihydro-1H-indene-1,2-dinitro compound using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors such as 3-Methyl-2,3-dihydro-1H-indene. The process includes nitration, reduction, and purification steps to obtain the desired diamine compound with high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can convert nitro or imine derivatives to the diamine compound.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of imine or nitroso derivatives.
Reduction: Formation of the diamine compound.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Methyl-2,3-dihydro-1H-indene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The compound may also participate in redox reactions, altering the redox state of the cellular environment.
Comparison with Similar Compounds
2-Methyl-2,3-dihydro-1H-indene: Similar structure but lacks the diamine functionality.
1,3,3-Trimethyl-1-phenylindane: Contains additional methyl and phenyl groups, leading to different chemical properties.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Contains an amide group, providing different reactivity and applications.
Uniqueness: 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine is unique due to the presence of two amine groups, which provide versatile reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
738530-64-8 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-1H-indene-1,2-diamine |
InChI |
InChI=1S/C10H14N2/c1-6-7-4-2-3-5-8(7)10(12)9(6)11/h2-6,9-10H,11-12H2,1H3 |
InChI Key |
SFNDECOFAHQSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C2=CC=CC=C12)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)



![Spiro[3.5]nonan-2-ylmethanamine](/img/structure/B11918235.png)
